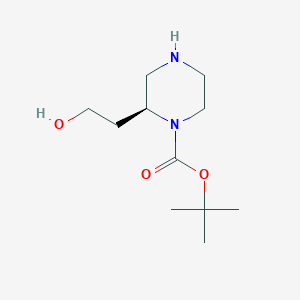

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Übersicht

Beschreibung

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperazine ring. It is commonly used as a building block in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

- tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Uniqueness

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry may result in different biological activities and properties compared to its racemic or other stereoisomeric forms.

Biologische Aktivität

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features a piperazine ring, a tert-butyl group, and a hydroxyethyl side chain.

- Molecular Formula : C₁₁H₂₃N₂O₃

- Molecular Weight : 227.32 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalysis.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Potential : In vitro studies have suggested that it may induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to some established chemotherapeutics .

- Neurotransmitter Modulation : Similar compounds have indicated potential antidepressant effects through modulation of serotonin and norepinephrine systems.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity, leading to apoptosis at concentrations lower than those required for conventional drugs like bleomycin. This suggests that the compound could be a promising candidate for further development in cancer therapy .

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with ethylene oxide under controlled conditions. The synthetic route is crucial for ensuring high yield and purity, which are essential for biological assays.

Table 2: Synthetic Route Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Initial Reaction | Tert-butyl piperazine-1-carboxylate | Ethylene oxide, solvent |

| Purification | Crystallization or chromatography | Variable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalizing a piperazine core. A common approach is coupling tert-butyl piperazine-1-carboxylate derivatives with hydroxyethyl groups via nucleophilic substitution or esterification. For example, tert-butyl piperazine-1-carboxylate intermediates can react with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours), yielding ~88% product . Purification often employs silica gel chromatography with ethyl acetate/petroleum ether gradients .

Q. How can the stereochemical purity of the (S)-enantiomer be confirmed experimentally?

- Methodological Answer : Chiral HPLC or polarimetry are standard for enantiomeric excess determination. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical confirmation. For example, SC-XRD analysis of tert-butyl piperazine derivatives revealed bond angles (e.g., C-N-C = 118°) and torsion angles consistent with the (S)-configuration .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl singlet at δ 1.46 ppm and hydroxyethyl protons at δ 3.5–3.7 ppm) .

- LCMS : Confirms molecular weight (e.g., m/z 372.2 [M+H]⁺) .

- FT-IR : Detects carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) groups .

Advanced Research Questions

Q. How can regioselective functionalization of the piperazine ring be achieved?

- Methodological Answer : Protecting group strategies are key. The tert-butyloxycarbonyl (Boc) group on piperazine directs substitution to the N-2 position. For example, Suzuki-Miyaura coupling with aryl boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 100°C) achieves regioselective arylations with >90% yield . Microwave-assisted reactions (3 hours, 100°C) further enhance efficiency .

Q. What computational methods validate the compound’s conformational stability?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict optimized geometries and energy barriers. Hirshfeld surface analysis of SC-XRD data quantifies intermolecular interactions (e.g., H-bonding contributes 15% to crystal packing) . Molecular docking can predict binding affinities to biological targets like enzymes or receptors .

Q. How do reaction conditions influence yield in multi-step syntheses?

- Methodological Answer :

- Temperature : Elevated temperatures (110°C) improve nucleophilic substitution kinetics but may degrade heat-sensitive intermediates .

- Catalysts : Pd-based catalysts (e.g., PdCl₂(dppf)) enhance cross-coupling efficiency but require inert atmospheres .

- Solvents : Polar aprotic solvents (DMF, dioxane) stabilize transition states but may complicate purification. Aqueous workups are critical for removing inorganic salts .

Q. Data Contradictions and Resolutions

Q. Why do reported yields vary for similar synthetic protocols?

- Resolution : Variations arise from impurities in starting materials (e.g., tert-butyl piperazine-1-carboxylate purity <97% reduces yields) . Contradictory LCMS data may reflect ion suppression; orthogonal validation via ¹H NMR is recommended .

Q. How to address discrepancies in biological activity studies?

- Resolution : Structural analogs (e.g., tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate) show varied receptor binding due to steric effects from the hydroxyethyl group. Dose-response assays (IC₅₀) and competitive binding studies (Kᵢ) clarify specificity .

Q. Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Toxicity : Classified as Harmful (H302) if ingested. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert gas (N₂/Ar) at room temperature to prevent hydrolysis of the Boc group .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZBHDCFUFVAOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476441 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169448-17-3 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.